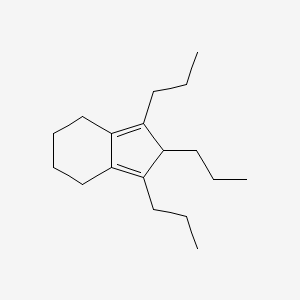
1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene is an organic compound with a unique structure that includes a tetrahydroindene core substituted with three propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene typically involves the alkylation of tetrahydroindene with propyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the tetrahydroindene, followed by the addition of propyl bromide or propyl chloride to introduce the propyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure efficient reaction kinetics and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce any unsaturated bonds present in the molecule.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can further undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Pharmaceutical Research: Potential use in the development of new drugs due to its structural similarity to biologically active compounds.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, its mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to a biological response.
Comparison with Similar Compounds
- 1,2,3-Tripropyl-4,5,6,7-tetrahydro-1H-indene
- 1,2,3-Tripropyl-4,5,6,7-tetrahydro-3H-indene
- 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-naphthalene
Uniqueness: 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene is unique due to its specific substitution pattern and the presence of the tetrahydroindene core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where similar compounds may not be as effective.
Properties
CAS No. |
306274-39-5 |
|---|---|
Molecular Formula |
C18H30 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1,2,3-tripropyl-4,5,6,7-tetrahydro-2H-indene |
InChI |
InChI=1S/C18H30/c1-4-9-14-15(10-5-2)17-12-7-8-13-18(17)16(14)11-6-3/h14H,4-13H2,1-3H3 |
InChI Key |
DRYSQAQRTBEIBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=C2CCCCC2=C1CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















